molecular formula C8H15NO3 B15262137 Ethyl 2-methylmorpholine-2-carboxylate

Ethyl 2-methylmorpholine-2-carboxylate

Cat. No.: B15262137
M. Wt: 173.21 g/mol
InChI Key: WXTZITCSEKMBKU-UHFFFAOYSA-N
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Description

Ethyl 2-methylmorpholine-2-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is known for its unique structure, which includes an ethyl ester group and a methyl-substituted morpholine ring. It is used in various scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylmorpholine-2-carboxylate typically involves the reaction of 2-methylmorpholine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows: [ \text{2-Methylmorpholine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-methylmorpholine and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: 2-Methylmorpholine and ethanol.

    Reduction: 2-Methylmorpholine-2-methanol.

    Substitution: 2-Methylmorpholine-2-carboxamide.

Scientific Research Applications

Ethyl 2-methylmorpholine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved in its mechanism of action include enzyme-substrate complex formation and subsequent inhibition of enzymatic activity.

Comparison with Similar Compounds

Ethyl 2-methylmorpholine-2-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl morpholine-2-carboxylate: Lacks the methyl substitution on the morpholine ring.

    2-Methylmorpholine-2-carboxamide: An amide derivative with different reactivity and applications.

Uniqueness: The presence of both the ethyl ester group and the methyl substitution on the morpholine ring gives this compound unique chemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-methylmorpholine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-11-7(10)8(2)6-9-4-5-12-8/h9H,3-6H2,1-2H3

InChI Key

WXTZITCSEKMBKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNCCO1)C

Origin of Product

United States

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